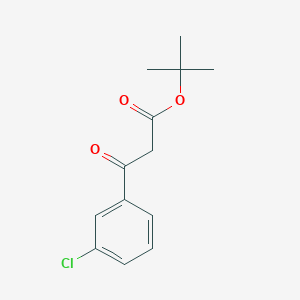
(1S,3S)-3-Amino-4-methyl-1-phenyl-pentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3S)-3-Amino-4-methyl-1-phenylpentan-1-ol is a chiral organic compound with significant interest in various fields of scientific research. Its structure consists of a phenyl group attached to a pentan-1-ol backbone, with an amino group and a methyl group at specific positions, making it a molecule with stereochemical complexity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-3-Amino-4-methyl-1-phenylpentan-1-ol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a ketone or an imine, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures high yield and purity. The choice of catalysts and solvents is optimized to reduce costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,3S)-3-Amino-4-methyl-1-phenylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or an aldehyde using reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The amino group can be reduced to an amine using hydrogenation or reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or LiAlH4 in anhydrous ether.
Substitution: SOCl2 or PBr3 in the presence of a base like pyridine.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkyl halides or other substituted derivatives.
Applications De Recherche Scientifique
(1S,3S)-3-Amino-4-methyl-1-phenylpentan-1-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with specific neurotransmitter receptors.
Industry: Utilized in the production of pharmaceuticals and fine chemicals, where its chiral properties are essential for the desired biological activity.
Mécanisme D'action
The mechanism of action of (1S,3S)-3-Amino-4-methyl-1-phenylpentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit ornithine aminotransferase by forming a stable complex with the enzyme, thereby blocking its activity . The pathways involved often include the modulation of neurotransmitter levels or the inhibition of metabolic enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,3R)-3-Amino-4-methyl-1-phenylpentan-1-ol: The enantiomer of the compound, with different stereochemistry.
3-Amino-4-methyl-1-phenylbutan-1-ol: A similar compound with a shorter carbon chain.
3-Amino-4-methyl-1-phenylhexan-1-ol: A similar compound with a longer carbon chain.
Uniqueness
(1S,3S)-3-Amino-4-methyl-1-phenylpentan-1-ol is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its chiral centers make it valuable in asymmetric synthesis and as a probe in stereochemical studies. The compound’s ability to interact selectively with biological targets highlights its potential in medicinal chemistry and drug development.
Propriétés
Formule moléculaire |
C12H19NO |
|---|---|
Poids moléculaire |
193.28 g/mol |
Nom IUPAC |
(1S,3S)-3-amino-4-methyl-1-phenylpentan-1-ol |
InChI |
InChI=1S/C12H19NO/c1-9(2)11(13)8-12(14)10-6-4-3-5-7-10/h3-7,9,11-12,14H,8,13H2,1-2H3/t11-,12-/m0/s1 |
Clé InChI |
SFHNNKPRVQLBGT-RYUDHWBXSA-N |
SMILES isomérique |
CC(C)[C@H](C[C@@H](C1=CC=CC=C1)O)N |
SMILES canonique |
CC(C)C(CC(C1=CC=CC=C1)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


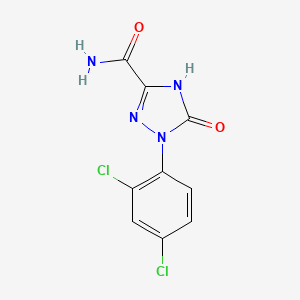
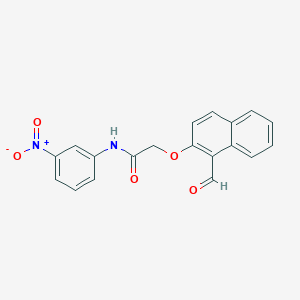
![(S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid](/img/structure/B12990786.png)
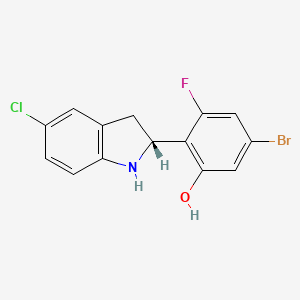
![7-(Pyridin-4-yl)-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B12990799.png)

![6-Benzyl 2-(tert-butyl) 8-fluoro-8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate](/img/structure/B12990812.png)
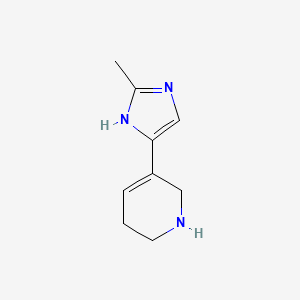
![2-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)butan-1-ol](/img/structure/B12990830.png)
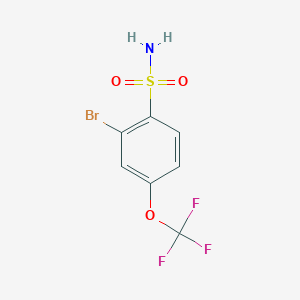
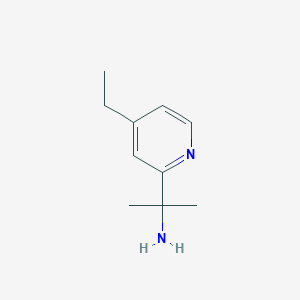
![1-(3-Chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B12990844.png)

